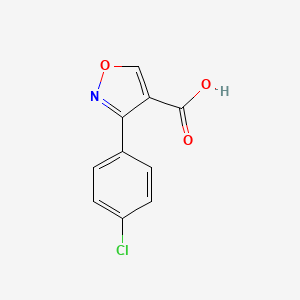

3-(4-Chloro-phenyl)-isoxazole-4-carboxylic acid

Description

3-(4-Chloro-phenyl)-isoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted with a carboxylic acid group at position 4 and a 4-chlorophenyl group at position 3. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, which confer unique electronic and steric properties. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in antiviral and antimicrobial agents, due to its structural versatility .

Properties

IUPAC Name |

3-(4-chlorophenyl)-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO3/c11-7-3-1-6(2-4-7)9-8(10(13)14)5-15-12-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYNJVCSVZKIHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC=C2C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 3-(4-Chloro-phenyl)-isoxazole-4-carboxylic acid may also interact with various cellular targets.

Mode of Action

It is plausible that the compound interacts with its targets in a manner similar to other aromatic compounds, which often undergo electrophilic substitution due to excessive π-electrons delocalization .

Biochemical Pathways

Similar compounds have been shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

In silico pharmacokinetics analysis of similar compounds has predicted that they might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .

Result of Action

Similar compounds have been reported to have antioxidant and immunomodulatory properties that improve depression-like behavior and cognitive impairment in mice .

Biological Activity

3-(4-Chloro-phenyl)-isoxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical structure:

- IUPAC Name : 3-(4-Chloro-phenyl)-isoxazole-4-carboxylic acid

- Molecular Formula : C10H8ClN2O3

- CAS Number : 1048922-51-5

The biological activity of 3-(4-Chloro-phenyl)-isoxazole-4-carboxylic acid is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Notably, it has been shown to exhibit:

- Anti-inflammatory Activity : The compound selectively inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. Its selectivity towards COX-2 suggests potential for reduced gastrointestinal side effects compared to traditional NSAIDs .

- Anticancer Properties : Research indicates that derivatives of isoxazole compounds can induce apoptosis in cancer cells, particularly in breast and cervical cancer cell lines. For instance, similar compounds have shown a significant reduction in cell viability and induction of cell cycle arrest at the G2/M phase .

Structure-Activity Relationship (SAR)

The efficacy of 3-(4-Chloro-phenyl)-isoxazole-4-carboxylic acid can be influenced by modifications to its structure. Key findings from SAR studies include:

- Substituent Effects : The presence of halogen substituents on the phenyl ring enhances biological activity. For example, chlorine at the para position has been associated with increased potency against various biological targets .

- Linker Variability : Variations in the linker groups connecting the isoxazole moiety to other functional groups significantly affect binding affinity and selectivity towards target proteins. In silico docking studies have demonstrated that certain linkers improve potency by enhancing hydrophobic interactions with target residues .

Biological Activity Data Table

Case Studies

- Anticancer Activity : A study evaluated a series of isoxazole derivatives, including 3-(4-Chloro-phenyl)-isoxazole-4-carboxylic acid, for their cytotoxic effects against human cancer cell lines. Results indicated that these compounds could significantly reduce tumor cell proliferation and induce apoptosis through mitochondrial pathways .

- Anti-inflammatory Effects : A comparative study demonstrated that derivatives with similar structures exhibited potent anti-inflammatory effects in animal models, significantly reducing edema and inflammatory markers when administered in therapeutic doses .

Scientific Research Applications

Drug Development

3-(4-Chloro-phenyl)-isoxazole-4-carboxylic acid has been identified as a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly in the production of synthetic penicillins like oxacillin and cloxacillin. The compound's structure allows for modifications that enhance its pharmacological properties, making it suitable for developing antibiotics with improved efficacy against resistant bacterial strains .

Pharmacokinetics

In silico studies suggest that compounds similar to 3-(4-Chloro-phenyl)-isoxazole-4-carboxylic acid are well absorbed and can cross the blood-brain barrier, indicating potential neuropharmacological applications. This property could make it useful in treating neurological disorders or conditions where central nervous system penetration is required .

Organic Synthesis

The compound serves as an important building block in organic synthesis, particularly in the preparation of more complex molecules used in medicinal chemistry. Its ability to act as a precursor for various derivatives expands its utility in synthetic organic chemistry .

Case Studies

Several case studies highlight the utility of isoxazole derivatives in synthesizing new compounds with enhanced biological activity:

- Case Study 1 : A study demonstrated the synthesis of novel isoxazole derivatives that exhibited significant antimicrobial activity against resistant strains of bacteria, showcasing the potential of 3-(4-Chloro-phenyl)-isoxazole-4-carboxylic acid as a precursor for developing new antibiotics.

- Case Study 2 : Another research project focused on modifying the carboxylic acid group to enhance solubility and bioavailability, leading to improved therapeutic profiles in animal models for inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position on the Phenyl Ring

- Ortho- and Dichloro Derivatives : Compounds like 3-(2-chlorophenyl)-5-methyl isoxazole-4-carboxylic acid () exhibit reduced symmetry compared to the para-chloro analog. This positional difference may lower melting points and alter intermolecular interactions.

Halogen Substitution

- Bromine vs. Chlorine: 3-(4-(4-Bromophenoxy)phenyl)-5-methylisoxazole-4-carboxylic acid () replaces chlorine with bromine. Bromine’s larger atomic radius increases molecular weight (MW: 374.2 vs. ~251–270 for chloro analogs) and polarizability, enhancing van der Waals interactions in biological systems.

Functional Group Modifications on the Isoxazole Ring

- Trifluoromethyl Group : 3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid () introduces a strong electron-withdrawing CF₃ group, increasing the acidity of the carboxylic acid (pKa ~1–2) and improving metabolic stability.

- Ethyl vs. Methyl Groups : 3-(3-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid () has an ethyl group, enhancing lipophilicity (logP increase by ~0.5–1.0) compared to methyl, which may improve membrane permeability.

Extended Aromatic Systems

- Phenoxy-Linked Derivatives: 3-(4-(4-Chlorophenoxy)phenyl)-5-methylisoxazole-4-carboxylic acid () incorporates an ether bridge, increasing MW (~329.7) and introducing conformational flexibility. This modification may reduce crystallinity, improving solubility in polar solvents.

- Oxadiazole Hybrids : The compound in combines isoxazole with oxadiazole and methoxyphenyl groups. This hybrid structure (MW: 501.92) likely enhances target specificity but may reduce aqueous solubility due to increased aromatic surface area.

Heterocycle Variants

- Oxazole vs. Isoxazole : 4-(4-Chloro-phenyl)-oxazole-2-carboxylic acid () replaces isoxazole with oxazole, altering the electronic distribution. Oxazole’s nitrogen-rich structure may favor hydrogen bonding in biological targets compared to isoxazole’s oxygen-nitrogen system.

Research Implications

- Antiviral Activity : Derivatives with methyl groups () show promising antiviral profiles, likely due to optimized steric bulk and lipophilicity.

- Solubility vs. Bioactivity: Phenoxy-linked compounds () balance lipophilicity and solubility, making them candidates for oral formulations.

- Electron-Withdrawing Effects : Trifluoromethyl derivatives () highlight the role of electron-deficient rings in enhancing enzyme inhibition.

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(4-Chloro-phenyl)-isoxazole-4-carboxylic acid generally involves two main stages:

- Formation of the isoxazole ring substituted at the 3-position with a 4-chlorophenyl group.

- Introduction or conversion to the carboxylic acid group at the 4-position of the isoxazole ring.

The core approach is often based on condensation reactions between hydroxamoyl chlorides and alkyl acylacetates, followed by hydrolysis of the ester intermediate to yield the carboxylic acid.

Preparation via Condensation of Hydroxamoyl Chlorides and Alkyl Acylacetates

A well-documented method involves the condensation of 4-chlorobenzohydroxamoyl chloride with an alkyl acylacetate such as methyl or ethyl acetoacetate in the presence of a trialkylamine base (e.g., triethylamine). This reaction is typically carried out in an inert solvent like methylene chloride under controlled temperature conditions to afford alkyl 3-(4-chlorophenyl)-isoxazole-4-carboxylates.

- Suspension of alkyl acylacetate in methylene chloride.

- Addition of 4-chlorobenzohydroxamoyl chloride and triethylamine.

- Stirring at temperatures conducive to condensation.

- Filtration and washing of the organic phase.

- Concentration of the filtrate and crystallization of the ester intermediate.

This method is adaptable to various alkyl groups (methyl, ethyl) and allows for the preparation of the ester precursor in good yields.

Hydrolysis of Alkyl Isoxazole-4-carboxylates to Carboxylic Acid

The ester intermediate formed is then hydrolyzed to the corresponding carboxylic acid using aqueous alkali hydroxides such as sodium hydroxide or potassium hydroxide. The hydrolysis is typically performed in a mixture of the lower alkanol (e.g., ethanol) and water under reflux conditions.

- Dissolution or suspension of the alkyl isoxazole-4-carboxylate in ethanol.

- Addition of an equal volume of water.

- Addition of aqueous sodium or potassium hydroxide.

- Heating under reflux until hydrolysis is complete.

- Acidification of the reaction mixture to pH ~1.5 to precipitate the carboxylic acid.

- Filtration and washing of the precipitate to obtain purified 3-(4-chlorophenyl)-isoxazole-4-carboxylic acid.

This step is critical for converting the ester group to the free acid and can be monitored by melting point or chromatographic methods.

Alternative Synthetic Routes and Catalytic Rearrangements

Recent advances have introduced catalytic methods for synthesizing isoxazole-4-carboxylic acids, including ruthenium(II)-catalyzed rearrangements of isoxazol-5-ones bearing hydroxyalkylidene substituents at position 4. These methods offer non-decarboxylative pathways to access isoxazole-4-carboxylic acids with good to excellent yields.

- Ruthenium(II) catalysts such as [RuCl2(p-cymene)]2 in solvents like acetonitrile or DMSO.

- Reaction temperatures ranging from 70 °C to 120 °C.

- Applicable to substrates with hydroxyalkylidenyl groups, facilitating intramolecular O–N bond formation.

- Scalable and compatible with various substituents on the isoxazole ring.

Such catalytic rearrangements provide an alternative to classical hydrolysis and condensation routes, expanding synthetic versatility.

Experimental Data and Comparative Yields

Notes on Purification and Characterization

- Crystallization from ethanol or ethanol/cyclohexane mixtures is commonly used for purification.

- Characterization typically involves melting point determination, infrared spectroscopy (notably for carboxylic acid C=O stretch), and sometimes NMR.

- Acidification during hydrolysis is crucial to precipitate the free acid from its alkali metal salt.

Summary of Preparation Methodology

| Stage | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| 1. Condensation | 4-chlorobenzohydroxamoyl chloride + alkyl acylacetate + triethylamine in methylene chloride | Formation of alkyl 3-(4-chlorophenyl)-isoxazole-4-carboxylate |

| 2. Work-up | Filtration, washing, concentration, crystallization | Isolation of ester intermediate |

| 3. Hydrolysis | NaOH or KOH in ethanol/water, reflux, acidification to pH ~1.5 | Conversion to 3-(4-chlorophenyl)-isoxazole-4-carboxylic acid |

| 4. Purification | Crystallization from ethanol or ethanol/cyclohexane | Pure carboxylic acid product |

| Alternative catalytic route | Ru(II) catalyst in MeCN or DMSO, heat | Direct rearrangement to isoxazole-4-carboxylic acid |

Q & A

Q. What are the common synthetic routes for 3-(4-Chloro-phenyl)-isoxazole-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via condensation of 4-chlorobenzaldehyde with aminopyridine derivatives, followed by cyclization. Key steps include:

- Catalyst Selection : Palladium or copper catalysts enhance cyclization efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Temperature Control : Reactions often proceed at 80–100°C to balance kinetics and thermal stability of intermediates .

Post-synthesis purification via recrystallization or column chromatography is critical for isolating high-purity product (>95%) .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the isoxazole ring and chloro-phenyl substitution patterns. Chemical shifts for the carboxylic acid proton typically appear at δ 12–14 ppm .

- HPLC-MS : Reversed-phase HPLC with C18 columns (mobile phase: acetonitrile/water + 0.1% formic acid) resolves impurities. ESI-MS in negative mode detects the [M–H] ion at m/z 222.02 .

- FT-IR : Carboxylic acid C=O stretches appear near 1700 cm, while isoxazole ring vibrations occur at 1600–1650 cm .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during the synthesis of isoxazole derivatives to minimize byproducts?

- Methodological Answer : Regioselectivity challenges arise from competing cyclization pathways. Strategies include:

- Lewis Acid Additives : ZnCl or BF·EtO direct cyclization to the 4-carboxylic acid position .

- Microwave-Assisted Synthesis : Reduces reaction time and side reactions (e.g., decarboxylation) .

- Computational Modeling : DFT calculations predict transition-state energies to identify optimal substituent orientations .

Monitoring reaction progress via TLC or in-situ IR ensures early detection of undesired intermediates .

Q. What experimental approaches resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer : Discrepancies may stem from variations in:

- Assay Conditions : Standardize MIC (Minimum Inhibitory Concentration) testing using CLSI guidelines to ensure reproducibility .

- Compound Purity : Quantify impurities (e.g., residual solvents) via GC-MS, as even 2–5% contaminants can alter bioactivity .

- Cell Line Selection : Compare results across multiple cell lines (e.g., HeLa vs. MCF-7) to assess tissue-specific effects .

Meta-analysis of published data using tools like RevMan can identify trends obscured by outlier studies .

Q. How does the crystal packing of 3-(4-Chloro-phenyl)-isoxazole-4-carboxylic acid influence its physicochemical stability?

- Methodological Answer : X-ray crystallography (e.g., CCDC data) reveals:

- Hydrogen Bonding : Carboxylic acid groups form dimers, stabilizing the lattice .

- Chlorine Substituent Effects : The 4-Cl group enhances π-stacking interactions, reducing hygroscopicity .

Accelerated stability studies (40°C/75% RH for 6 months) combined with PXRD monitor polymorphic transitions .

Data Analysis & Experimental Design

Q. What strategies mitigate batch-to-batch variability in biological activity assays?

- Methodological Answer :

- Strict QC Protocols : Enforce ≥98% purity (HPLC) and consistent particle size (via sieving) .

- Positive Controls : Include reference compounds (e.g., ciprofloxacin for antimicrobial assays) to normalize inter-experimental variability .

- Statistical Power Analysis : Use ANOVA with post-hoc tests (Tukey’s HSD) to distinguish true activity differences from noise .

Q. How can computational methods predict metabolic pathways or degradation products of this compound?

- Methodological Answer :

- In Silico Tools : SwissADME predicts Phase I/II metabolism, highlighting potential glucuronidation at the carboxylic acid group .

- Forced Degradation Studies : Expose the compound to oxidative (HO), hydrolytic (pH 1–13), and photolytic (ICH Q1B) conditions, followed by LC-MS/MS to identify degradants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.